

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Ethoxynicotinonitrile

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Compound of Interest

Compound Name: 2-Ethoxynicotinonitrile

Cat. No.: B084980

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynicotinonitrile, a substituted pyridine derivative, represents a significant scaffold in the landscape of medicinal chemistry and drug development. The nicotinonitrile core, characterized by a pyridine ring bearing a cyano group, is recognized as a privileged structure due to its versatile chemical reactivity and its capacity to engage with a multitude of biological targets.[1] The strategic incorporation of an ethoxy group at the 2-position modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the critical physicochemical properties of **2-Ethoxynicotinonitrile**, specifically its melting and boiling points, and offers detailed, field-proven methodologies for their experimental determination. A thorough understanding of these fundamental properties is paramount for its application in synthesis, formulation, and as a building block in the design of novel therapeutic agents.[2][3]

Physicochemical Properties of 2-Ethoxynicotinonitrile

The melting and boiling points are fundamental physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For **2-Ethoxynicotinonitrile**,

these parameters are crucial for its handling, purification, and in predicting its behavior in various solvent systems and reaction conditions.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	--INVALID-LINK--
Molecular Weight	148.16 g/mol	--INVALID-LINK--
CAS Number	14248-71-6	--INVALID-LINK--
Melting Point	36-38 °C	--INVALID-LINK--[4]
Boiling Point	Not readily available in cited literature	N/A
Flash Point	108.6 °C	--INVALID-LINK--[5]

Note on Boiling Point and Flash Point: While a definitive boiling point for **2-Ethoxynicotinonitrile** at a specified pressure is not readily available in the surveyed literature, the flash point is reported as 108.6 °C.[5] It is critical to distinguish between these two properties. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to bulk vaporization. The flash point, conversely, is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. While related to volatility, the flash point is not a direct measure of the boiling point.

Experimental Protocols for Melting and Boiling Point Determination

The accurate determination of melting and boiling points is a cornerstone of chemical characterization, directly impacting assessments of purity and identity.[1] The methodologies presented herein are standard, reliable procedures in a research and development setting.

Melting Point Determination: The Capillary Method

The capillary method is a widely adopted technique for determining the melting point of a solid. It relies on the principle that a pure crystalline solid will have a sharp, well-defined melting point

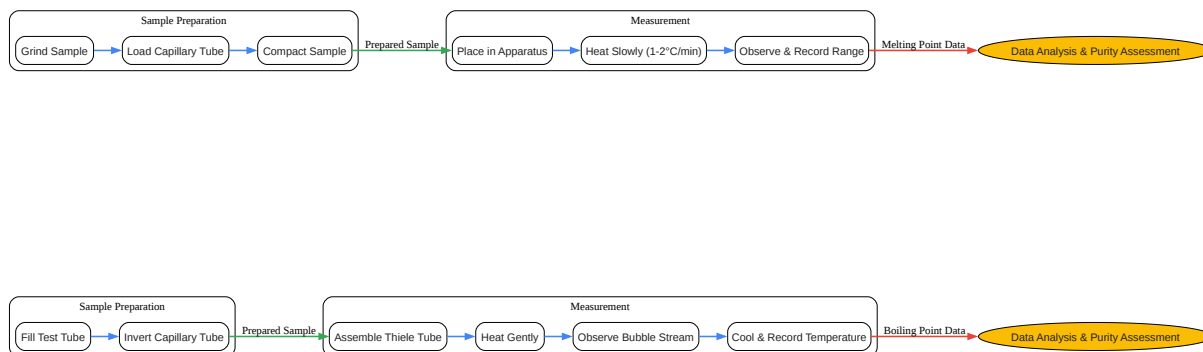
range, typically less than 1°C. The presence of impurities will generally lead to a depression and broadening of the melting point range.[6]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **2-Ethoxynicotinonitrile** is introduced into a capillary tube, which is sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

Causality Behind Experimental Choices:

- **Fine Powder:** Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.
- **Slow Heating Rate:** A slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.



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